1-(methylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-(Methylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its multifaceted applications in various scientific fields. This compound features a unique molecular structure that lends itself to diverse chemical behaviors and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic synthesis processes. Starting materials often include piperidine and tetrahydrothiophene derivatives, which undergo a series of reactions such as sulfonation, amination, and carboxylation. Specific reaction conditions such as temperature, pH, and catalysts vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized catalytic systems to ensure efficient and cost-effective synthesis. Advanced purification techniques, including crystallization and chromatography, are employed to achieve high purity suitable for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide undergoes various types of chemical reactions:
Oxidation: : The sulfonyl group can be subjected to oxidative conditions, leading to sulfone formation.
Reduction: : The carboxamide functionality can be reduced to an amine under specific reducing conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and tetrahydrothiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are tailored to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific pathways taken:
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion to secondary amine derivatives.
Substitution: : Formation of various substituted piperidine and tetrahydrothiophene compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-(methylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide is used as a precursor in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in creating diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has been studied for its potential role in modulating biochemical pathways. Researchers investigate its interactions with cellular components to understand its effects on biological systems.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Preliminary studies suggest that it may exhibit activity against certain disease models, making it a candidate for drug development.
Industry
Industrially, this compound finds applications in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The specific binding sites and pathways are subjects of ongoing research, with studies indicating that it may influence signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and tetrahydrothiophene derivatives, such as:
1-(Methylsulfonyl)piperidine-4-carboxamide
N-((1-(Thiophen-3-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide
1-(Tetrahydrothiophen-3-yl)piperidine derivatives
Uniqueness
What sets 1-(methylsulfonyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)piperidine-4-carboxamide apart is its unique combination of functional groups, which imparts distinctive reactivity and interaction profiles, making it a versatile and valuable compound in research and application.
This article captures a glimpse into the intriguing world of this compound, highlighting its significance and potential across various fields. What's next—delving deeper into any of these sections, or tackling a whole new topic?
Properties
IUPAC Name |
1-methylsulfonyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3S2/c1-25(22,23)20-9-4-15(5-10-20)17(21)18-12-14-2-7-19(8-3-14)16-6-11-24-13-16/h14-16H,2-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBSBDRESRBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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